6-Aminonaphthalene-1,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
88437-18-7 |
|---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
6-aminonaphthalene-1,4-dione |
InChI |
InChI=1S/C10H7NO2/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5H,11H2 |
InChI Key |
BOKNLJFEDOOAAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C=CC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Aminonaphthalene 1,4 Dione and Its Analogues
Direct Amination Approaches on Naphthalene-1,4-dione Scaffolds
Direct amination of naphthalene-1,4-dione is a primary strategy for the synthesis of aminonaphthoquinones. This approach typically involves the reaction of the naphthoquinone core with an amine, which can proceed through nucleophilic addition and subsequent substitution, or by utilizing halogenated precursors to facilitate the amination process.
Nucleophilic Addition and Subsequent Substitution Reactions
The direct reaction of amines with 1,4-naphthoquinone (B94277) derivatives is a common method for preparing 2-amino-1,4-naphthoquinones. This transformation generally proceeds through an oxidative addition coupling mechanism. The process begins with a Michael 1,4-addition of the amine nucleophile to the electron-deficient quinone ring. This is followed by an oxidation step that restores the quinone system and results in the C-N bond formation. The reaction can be influenced by the nature of the amine and the reaction conditions. For instance, the reaction of 1,4-naphthoquinone with primary amines typically yields 2-amino-1,4-naphthoquinones nih.gov.
A plausible reaction mechanism involves the initial Michael addition of an amine to the naphthoquinone scaffold, forming an intermediate which is then oxidized to the final aminonaphthoquinone product. The use of an external oxidizing agent or the oxidative potential of the starting naphthoquinone itself can facilitate this oxidation rsc.org.
Amination of Halogenated Naphthalene-1,4-diones
The use of halogenated naphthalene-1,4-diones, such as 2,3-dihalonaphthalene-1,4-dione, provides an alternative route for the synthesis of aminonaphthoquinones. The halogen atoms act as good leaving groups, facilitating nucleophilic substitution by amines.
In a study involving the reaction of 2,3-dichloro-1,4-naphthoquinone with various arylamines in absolute methanol at elevated temperatures, it was observed that only one chlorine atom was substituted by the amine. This monosubstitution is attributed to the electronic enrichment of the quinone structure after the introduction of the first amino group, which deactivates the scaffold towards a second substitution sciforum.net.
The reaction of 2,3-dihalogeno-1,4-naphthoquinones with triethylamine can lead to N-desalkylation products and dehydrogenation products, indicating the reactivity of these substrates and the role of the amine in the reaction pathway nih.gov.
Catalytic Synthesis Routes
Catalysis plays a crucial role in enhancing the efficiency and selectivity of the amination of naphthalene-1,4-diones. Various catalysts, including metals, organic bases, and ceric ammonium nitrate, have been employed to promote these reactions.
Metal-Catalyzed Aminations
Metal catalysts, particularly Lewis acids, can activate the naphthalene-1,4-dione system towards nucleophilic attack by amines. Indium(III) chloride (InCl₃) is a Lewis acid that has found applications in various organic transformations due to its ability to coordinate with carbonyl groups, thereby increasing the electrophilicity of the substrate sci-hub.seresearchgate.netwikipedia.org. While direct application in the synthesis of 6-aminonaphthalene-1,4-dione is not extensively detailed in the provided context, its utility in promoting reactions involving nucleophilic attack on carbonyl-containing compounds is well-established. For example, InCl₃ supported on silica gel has been used to catalyze the cyclization of 2-aminochalcones to 2-aryl-2,3-dihydroquinolin-4(1H)-ones under microwave irradiation, demonstrating its efficacy in facilitating intramolecular amine addition to a carbonyl system organic-chemistry.org.
Palladium-catalyzed amination, a cornerstone of modern organic synthesis, has also been explored for the formation of C-N bonds with aryl halides. While not directly applied to this compound in the provided information, the development of specialized ligands has enabled the amination of a wide range of aryl and heteroaryl chlorides and bromides with aqueous ammonia, showcasing the potential of palladium catalysis in this area organic-chemistry.orgnih.govnih.gov.
Organic Base-Mediated Reactions
Organic bases are frequently used to facilitate the amination of naphthoquinones by deprotonating the amine nucleophile, thereby increasing its reactivity. Triethylamine (Et₃N) and potassium carbonate (K₂CO₃) are commonly employed as bases to accelerate the reaction between naphthalene-1,4-dione and various amines nih.gov.
Potassium carbonate is a versatile and environmentally friendly reagent that can act as a base or a catalyst in numerous organic reactions, including aminations scispace.comnih.gov. Its use in solid-state reactions has also been investigated. For instance, in the mechanochemical synthesis of 2-amino-1,4-naphthoquinones, potassium carbonate was tested, although a combination of sodium acetate and silica was found to be more crucial in most cases acs.org.
A highly efficient method for the direct amination of 1,4-naphthoquinone involves the use of potassium tert-butoxide (t-BuOK) as a mediator. This transition-metal-free oxidative coupling reaction proceeds at room temperature and provides good yields of 2-amino-1,4-naphthoquinones with a variety of (hetero)aromatic and aliphatic amines rsc.orgrsc.org. The proposed mechanism involves an initial Michael addition of the amine to the naphthoquinone, facilitated by the base, followed by oxidation of the resulting intermediate rsc.org.
Table 1: Effect of Different Bases on the T-BuOK Mediated Amination of 1,4-Naphthoquinone
| Entry | Base | Solvent | Yield (%) |
| 1 | t-BuOK | DMF | 85 |
| 2 | K₂CO₃ | DMF | 45 |
| 3 | NaH | DMF | 32 |
| 4 | DBU | DMF | 28 |
| 5 | Et₃N | DMF | <10 |
Data adapted from a study on t-BuOK mediated oxidative coupling amination. The reaction conditions were 1,4-naphthoquinone (0.3 mmol), aniline (B41778) (0.6 mmol), base (2.0 equiv.), and DMF (2.0 mL) for 2 hours at room temperature under air. rsc.org
Ceric Ammonium Nitrate (CAN) Catalysis
Ceric Ammonium Nitrate (CAN) is an efficient catalyst for the synthesis of aminonaphthoquinones. Its use has been shown to improve reaction yields and significantly decrease reaction times compared to uncatalyzed reactions beilstein-archives.orgresearchgate.net. CAN acts as a one-electron oxidant and a Lewis acid, facilitating the amination process beilstein-archives.org.
In the synthesis of aminonaphthoquinone derivatives from naphthoquinones and hydrazoic acid, the presence of CAN as a catalyst was found to increase the reaction rates by approximately three times. The molar ratio of the starting naphthoquinone to CAN was found to influence the reaction yield, with an excess of the catalyst potentially leading to undesirable oxidation products beilstein-archives.org.
Table 2: Influence of CAN Molar Ratio on the Yield of 2-Amino-1,4-Naphthoquinone
| Reaction | Molar Ratio (Naphthoquinone:CAN) | Yield (%) |
| I | 1:1 | 48 |
| II | 1:2 | 37 |
| III | 2:5 | 21 |
| IV | 1:3 | 8 |
Data from the amination of 1,4-naphthoquinone with hydrazoic acid in the presence of varying molar ratios of CAN. beilstein-archives.org
The proposed mechanism for the CAN-catalyzed amination in an acidic medium involves a complex series of steps, highlighting the multifaceted role of the catalyst in the transformation beilstein-archives.org.
Accelerated and Specialized Synthetic Strategies
To meet the demands for efficiency and sustainability, chemists have developed specialized strategies that accelerate reaction times, reduce waste, and simplify purification processes. These methods represent a significant leap forward from traditional, often lengthy and resource-intensive, synthetic protocols.
Ultrasound irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. nih.gov This sonochemical approach offers several advantages over conventional heating methods, including shorter reaction times, higher yields, and cleaner product formation, often under milder conditions. researchgate.netnih.gov The application of ultrasound in the synthesis of aminonaphthoquinone derivatives has been shown to be a clean, fast, and simple method. researchgate.net For instance, the reaction between 1,4-naphthoquinone and various anilines can be performed under ultrasound irradiation to produce phenylamino-1,4-naphthoquinones in high yields (70-95%) within minutes (15-50 min). researchgate.net This technique avoids the need for toxic solvents or catalysts and simplifies the work-up, as products can often be recovered by simple filtration. tandfonline.com The synthesis of new naphthoquinone derivatives possessing an aminocarbohydrate chain has also been successfully accelerated using ultrasound. scielo.br This sustainable approach is not only efficient but also aligns with the principles of green chemistry by reducing energy consumption and waste. nih.gov
Table 1: Examples of Ultrasound-Assisted Synthesis of Naphthoquinone Derivatives
| Reactants | Catalyst/Conditions | Product | Yield (%) | Time (min) | Reference |
|---|---|---|---|---|---|
| Lawsone, 3-chloroaniline, Benzaldehyde | None, Ultrasound | 2-((3-chlorophenyl)(phenyl)methyl)-3-hydroxynaphthalene-1,4-dione | 98 | 30 | tandfonline.com |
| 1,4-Naphthoquinone, Anilines | None, Ultrasound | 2-(phenylamino)-1,4-naphthoquinones | 70-95 | 15-50 | researchgate.net |
| Aromatic aldehydes, Dimedone, 2-Naphthol | CoFe2O4/OCMC/Cu(BDC) nanocomposite, Ultrasound (30 kHz) | Tetrahydrobenzo[a]xanthen-11-ones | 83-96 | 10-15 | nih.gov |
| 2-(4-isobutylphenyl)propanoic acid derivative, 2-bromoacetamides | NaH, DCM, Ultrasound (45–55 °C) | N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives | 65-80 | 30-90 | mdpi.com |
One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.gov This strategy is highly valuable for constructing complex molecules like aminonaphthoquinone derivatives. For example, amidonaphthoquinones can be synthesized from aminonaphthoquinones in a one-pot sequence involving in-situ reduction, coupling with an acid chloride, and subsequent oxidation. nih.gov This method is generally more efficient and provides higher yields than traditional multi-step approaches. nih.gov Multicomponent reactions, which are inherently one-pot processes, are also widely used. The synthesis of fluorescent hydroxylnaphthalene-1,4-dione derivatives has been achieved through a three-component reaction in water, highlighting the green aspects of this approach. brieflands.com Similarly, pyrrole derivatives and xanthene dyes have been prepared using convenient one-pot procedures, demonstrating the broad applicability of this synthetic philosophy. nih.govchemistryviews.org
Table 2: Selected One-Pot Syntheses of Naphthoquinone-Related Structures
| Starting Materials | Reagents/Solvent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminonaphthoquinone, Crotonyl chloride | 10% Pd/C, H₂, NaHCO₃, THF | 2-Acrylamidonaphthoquinone | 81 | nih.gov |
| Aldehyde, Resorcinol or 1,6-dihydroxynaphthalene | 85% Phosphoric acid | Symmetric Fluorescein and Naphthofluorescein analogs | Not specified | nih.gov |
| Benzylidenecyanothioacetamide, Cyclic ketones | Not specified | tandfonline.comscielo.brNaphthyridine-2(1H)-thione | Not specified | researchgate.net |
| Aldehydes, N-alkyl maleimide | Ag(I) catalyst, DDQ | Pyrrolo[3,4-c]pyrrole-1,3-diones | Good to Excellent | chemistryviews.org |
The Mannich reaction is a classic and powerful three-component condensation used to form a C-C bond, resulting in β-amino carbonyl compounds known as Mannich bases. wikipedia.orgnih.gov This reaction is exceptionally useful in synthesizing aminonaphthoquinone derivatives, typically by reacting a compound with an active hydrogen (like lawsone or 2-hydroxy-1,4-naphthoquinone), an aldehyde (often formaldehyde), and a primary or secondary amine. rsc.orgresearchgate.net The reaction is versatile and can be performed under various conditions, including uncatalyzed, acid-catalyzed, or even in aqueous media. rsc.org The mechanism involves the initial formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and is attacked by the enol form of the naphthoquinone. tandfonline.comwikipedia.org The introduction of an aminoalkyl moiety via the Mannich reaction can significantly enhance the biological properties of the parent naphthoquinone. nih.gov The efficiency of the Mannich reaction can be further improved by using ultrasound irradiation, which leads to excellent yields in short reaction times without the need for catalysts or toxic solvents. tandfonline.com
Advanced Derivatization Strategies Post-Synthesis
Post-synthesis derivatization is a crucial strategy for creating libraries of analogues from a core scaffold, allowing for the fine-tuning of physicochemical and biological properties. Derivatization of the aminonaphthoquinone core involves introducing a wide variety of functional groups, with a primary focus on expanding the diversity of amine and thio-substituents.
A vast array of aminonaphthoquinone derivatives can be generated by introducing various aromatic and aliphatic amines onto the naphthoquinone ring. This is commonly achieved through nucleophilic substitution or addition reactions. For instance, halogenated naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone, readily react with primary and secondary amines to yield amino-substituted products. lew.ro The reaction of 2-hydroxy-1,4-naphthoquinone (lawsone) with different benzaldehydes and aryl amines can lead to a variety of structures, including 2-arylaminonaphthoquinones and benzoacridine-5,6-dione derivatives. brieflands.com The Mannich reaction, as previously discussed, is a primary method for introducing aminoalkyl groups, accommodating a wide range of primary and secondary aliphatic amines. tandfonline.comrsc.org Furthermore, oxidative amination techniques allow for the synthesis of secondary amides from lignin model compounds and various aromatic and aliphatic amines, showcasing advanced methods for C-N bond formation. nih.gov These derivatization strategies are essential for exploring the structure-activity relationships of aminonaphthoquinones.
The introduction of sulfur-containing functional groups onto the aminonaphthoquinone scaffold can significantly modulate its electronic properties and biological activity. Thio-substituted derivatives are typically synthesized by reacting a halogenated aminonaphthoquinone with a thiol or thiolate nucleophile. lew.ro For example, 2-chloro-3-arylaminonaphthalene-1,4-diones can react with aliphatic nucleophiles like ethyl, propyl, and pentyl mercaptan. dergipark.org.tr In these reactions, the S-nucleophile attacks the carbon atom bearing the chlorine, displacing it to form the desired 2-arylamino-3-(alkylthio)naphthalene-1,4-dione derivative. dergipark.org.tr This sequential substitution allows for the creation of naphthoquinones with both amino and thio substituents, providing a platform for developing compounds with potentially novel mechanisms of action. lew.ro
Table 3: Synthesis of Thio-Substituted Aminonaphthoquinones
| Starting Material | Thiol Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-(2-morpholinoethylamino)-3-bromonaphthalene-1,4-dione | Sodium 2-propanethiolate | 2-(2-morpholinoethylamino)-3-(isopropylthio)naphthalene-1,4-dione | Not specified | lew.ro |
| 2-(3-(trifluoromethyl)benzylamino)-3-bromonaphthalene-1,4-dione | Sodium 2-propanethiolate | 2-(3-(trifluoromethyl)benzylamino)-3-(isopropylthio)naphthalene-1,4-dione | 22 | lew.ro |
| 2-chloro-3-[(2,4-dimethoxyphenyl)amino]naphthalene-1,4-dione | Ethyl mercaptan | 2-[(2,4-dimethoxyphenyl)amino]-3-(ethylthio)naphthalene-1,4-dione | Not specified | dergipark.org.tr |
| 2-chloro-3-[(3,5-dimethoxyphenyl)amino]naphthalene-1,4-dione | Propyl mercaptan | 2-[(3,5-dimethoxyphenyl)amino]-3-(propylthio)naphthalene-1,4-dione | Not specified | dergipark.org.tr |
Formation of Heterocyclic Fused Systems (e.g., Triazole, Indole, Imidazole)
The fusion of heterocyclic rings, such as triazoles, indoles, or imidazoles, onto the naphthoquinone framework is a powerful strategy for creating structurally diverse and biologically active molecules. These fused systems can significantly alter the parent molecule's steric and electronic profile, often leading to enhanced interactions with biological targets.
One common approach involves the reaction of appropriately substituted aminonaphthoquinones with reagents that enable ring closure. For instance, the synthesis of fused imidazole (B134444) derivatives has been achieved by heating amide precursors of naphthoquinones under basic conditions in ethanol, leading to ring-closed imidazole compounds in moderate to high yields. rsc.org A study demonstrated the conversion of uncyclised amide compounds to their corresponding cyclised imidazole counterparts, which resulted in a sharp increase in biological potency. rsc.org For example, the 2-methyl substituted imidazole analogue 44 showed a significantly lower IC₅₀ value (6.4 μM) compared to its uncyclised precursor 39 (26.04 μM), highlighting the positive impact of the fused imidazole ring. rsc.org
The synthesis of triazole-fused systems is also of significant interest. Methodologies have been developed for creating 1,2,3-triazole-fused indolo- and pyrrolodiazepines through an initial Knoevenagel condensation followed by an intramolecular azide-alkyne cycloaddition. nih.gov While not starting directly from this compound, these strategies are adaptable. For example, a copper-catalyzed tandem reaction has been successfully used to synthesize a wide range of 1,2,3-triazole-fused indole derivatives. semanticscholar.org Another approach utilizes an amine oxidase-inspired catalyst with an o-quinone mimic to achieve a practical and regioselective synthesis of 1,2,4-triazoles. rsc.org These methods showcase the potential for creating complex heterocyclic systems fused to quinone-like structures.
| Precursor Compound | Fused Heterocycle | Resulting Compound Example | Key Findings |
|---|---|---|---|
| Naphthoquinone Amide (39) | Imidazole | 2-methyl substituted imidazole (44) | Cyclised imidazole showed a sharp increase in potency (IC50 of 6.4 μM vs 26 μM for precursor). rsc.org |
| Naphthoquinone Amide (40) | Imidazole | 2-ethyl substituted imidazole (45) | Resulted in an IC50 of 12 μM. rsc.org |
| Naphthoquinone Amide (42) | Imidazole | 2-butyl substituted imidazole (47) | Resulted in an IC50 of 14 μM. rsc.org |
Generation of Naphthoquinone-Chalcone Hybrids
Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a widely used strategy in drug design. Naphthoquinone-chalcone hybrids have emerged as a promising class of compounds, leveraging the biological activities associated with both scaffolds.
A flexible and effective synthesis for generating these hybrids involves a nucleophilic substitution reaction. nih.govacs.org The general procedure starts with the base-catalyzed Claisen-Schmidt condensation of an appropriate benzaldehyde derivative with 3- or 4-aminoacetophenone to produce aminochalcones. nih.govacs.org These aminochalcone intermediates are then reacted with 2,3-dichloro-1,4-naphthoquinone in refluxing ethanol. nih.govacs.org This reaction proceeds via nucleophilic substitution, where the amino group of the chalcone displaces one of the chlorine atoms on the naphthoquinone ring, yielding the target hybrid molecules in yields ranging from 35% to 58%. nih.govacs.org
This synthetic route has been successfully employed to create a series of ten novel naphthoquinone-chalcone derivatives. nih.govacs.orgresearchgate.net The structures of these hybrids were confirmed using ¹H NMR, ¹³C NMR, and HRMS data. nih.govacs.org The resulting compounds exhibited broad-spectrum cytotoxic activities against various cancer cell lines, with some showing potent inhibitory activity. nih.govacs.orgresearchgate.net
| Reactant 1 | Reactant 2 | Reaction Type | Example Product | Yield |
|---|---|---|---|---|
| 2,3-dichloro-1,4-naphthoquinone | (E)-1-(4-aminophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | Nucleophilic Substitution | (E)-2-Chloro-3-((4-(3-(3-methoxyphenyl)acryloyl)phenyl)amino)naphthalene-1,4-dione (Compound 6) | 41% nih.govacs.org |
| 2,3-dichloro-1,4-naphthoquinone | (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Nucleophilic Substitution | (E)-2-Chloro-3-((4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenyl)amino)naphthalene-1,4-dione (Compound 8) | 44% researchgate.net |
Strategic Incorporation of Electron-Withdrawing and Electron-Donating Groups
The electronic properties of the naphthoquinone scaffold can be strategically modulated by incorporating electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). This fine-tuning can significantly influence the compound's reactivity, biological activity, and pharmacokinetic properties.
Research has shown that the presence of an electron-withdrawing group, such as a halogen, on the naphthoquinone ring can be crucial for cytotoxicity. rsc.org The synthesis of such analogues is often achieved through nucleophilic substitution reactions on a halogenated naphthoquinone starting material. For example, reacting 2,3-dichloro-1,4-naphthoquinone or 2-bromonaphthalene-1,4-dione with various amines allows for the introduction of different substituents. rsc.orgresearchgate.net Studies comparing analogues with and without a halogen at the C3 position found that biological activity was often abolished upon removal of the halogen. rsc.org Specifically, 2-bromosubstituted compounds showed better cytotoxicity profiles against the HEC1A cancer cell line compared to the unsubstituted or 2-methyl substituted versions. rsc.org
Conversely, the introduction of electron-donating groups can also be explored to modify activity. The synthesis of 2-arylaminonaphthoquinone derivatives provides a platform for introducing a variety of substituted aryl amines, which can carry either electron-donating or electron-withdrawing groups. brieflands.com For instance, reacting 2,3-dichloro-1,4-naphthoquinone with different arylamines or phenylenediamines leads to the formation of 2-arylamino-3-chloro-1,4-naphthoquinones and other fused systems. researchgate.net The nature of the substituent on the amino group has been shown to have a great influence on cytotoxicity. rsc.org These synthetic strategies allow for a systematic exploration of how electronic modifications to the this compound framework impact its biological function.
| Starting Material | Substituent Type | Example Modification | Impact on Activity |
|---|---|---|---|
| Naphthalene-1,4-dione | Electron-Withdrawing Group (EWG) | Introduction of a bromo group at C2-position (e.g., compounds 8-10) | Promotes cytotoxicity; compounds showed better IC50 values compared to unsubstituted analogues. rsc.org |
| Naphthalene-1,4-dione | None (unsubstituted) | Removal of halogen from C3-position (e.g., compounds 5-6) | Biological activity was abolished in tested cell lines. rsc.org |
| 2,3-dichloro-1,4-naphthoquinone | Electron-Withdrawing Group (EWG) | Introduction of a 2-pyridylamino group (compound 10) | Showed selective cytotoxicity against human lung carcinoma cell line superior to doxorubicin. researchgate.net |
Advanced Spectroscopic and Structural Characterization of 6 Aminonaphthalene 1,4 Dione Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C).
Proton Nuclear Magnetic Resonance (¹H-NMR)
In a hypothetical ¹H-NMR spectrum of 6-aminonaphthalene-1,4-dione, one would expect to see distinct signals corresponding to the different protons in the molecule. The aromatic protons on the naphthalene (B1677914) ring system would typically appear in the downfield region (generally δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the amino group (-NH₂) would likely produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. The protons on the quinone ring would also have characteristic chemical shifts. The exact chemical shifts and coupling constants (J-values) between adjacent protons would be crucial for assigning each signal to a specific proton in the structure.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each unique carbon atom. The carbonyl carbons (C=O) of the quinone moiety are highly deshielded and would appear significantly downfield, typically in the range of δ 180-190 ppm. The aromatic and quinone carbons would resonate in the approximate range of δ 110-150 ppm. The carbon atom attached to the amino group (C6) would be influenced by the nitrogen's electronegativity, affecting its chemical shift.
Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity within a molecule.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for unambiguous assignment of which proton is bonded to which carbon.
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇NO₂), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight. The fragmentation pattern observed in the MS/MS spectrum would provide structural information, as characteristic fragments would be produced upon ionization.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands:
N-H stretching: The amino group (-NH₂) would typically exhibit one or two sharp bands in the region of 3300-3500 cm⁻¹.
C=O stretching: The carbonyl groups of the quinone would produce strong, sharp absorption bands, typically in the range of 1650-1680 cm⁻¹.
C=C stretching: Aromatic and quinone C=C bond vibrations would appear in the 1450-1600 cm⁻¹ region.
C-N stretching: This vibration would be expected in the 1250-1350 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Naphthalene-1,4-dione derivatives are known to be colored, and their UV-Vis spectra show characteristic absorption bands. The presence of the amino group, an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to the unsubstituted naphthalene-1,4-dione, indicating a more extended conjugation.
X-ray Diffraction (XRD) Crystallography for Solid-State Structure Elucidation
The solid-state structures of several aminonaphthoquinone derivatives have been successfully elucidated using single-crystal XRD. For instance, the crystal structure of a 2-amino-1,4-naphthoquinone derivative (Compound 1 ) was solved and confirmed to be in the orthorhombic crystal system with the space group P212121. scbt.com Similarly, a detailed structural analysis of a 2-(n-alkylamino)-3-bromo-naphthalene-1,4-dione derivative (Compound 2 ) revealed a monoclinic crystal system with a P2(1)/c space group. espublisher.com These studies provide critical insights into how different substituents on the aminonaphthoquinone core influence the crystal packing arrangement. espublisher.comresearchgate.net
The crystallographic data for these representative compounds are summarized below.
Interactive Table: Crystallographic Data for Aminonaphthoquinone Derivatives
| Parameter | Compound 1 (5a) scbt.com | Compound 2 (Br-3) espublisher.com |
|---|---|---|
| Empirical Formula | C₁₇H₁₃NO₂ | C₁₃H₁₄BrNO₂ |
| Formula Weight | 263.29 g/mol | 296.16 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P212121 | P2(1)/c |
| a (Å) | 7.3985 | 9.1763 |
| b (Å) | 12.1825 | 10.1557 |
| c (Å) | 15.1213 | 14.2882 |
| **α (°) ** | 90 | 90 |
| **β (°) ** | 90 | 106.131 |
| **γ (°) ** | 90 | 90 |
| Volume (ų) | 1362.92 | 1279.16 |
| Z | 4 | 4 |
| R-factor (R1) | 0.0526 | 0.0580 |
| wR2 | 0.1819 | 0.1615 |
Elemental Analysis (CHN)
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is crucial in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages ("Found") are compared against the theoretically calculated percentages ("Calcd") based on the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.
In the characterization of novel naphthoquinone derivatives, CHN analysis is routinely employed to confirm that the target molecule has been successfully synthesized. For example, in the synthesis of a new benzoacridine-5,6-dione derivative from a naphthoquinone precursor, elemental analysis was used to validate its complex structure. brieflands.com
The table below shows representative data from an elemental analysis performed on a naphthoquinone derivative.
Interactive Table: Elemental Analysis Data for a Naphthoquinone Derivative
| Element | Calculated (%) brieflands.com | Found (%) brieflands.com |
|---|---|---|
| Carbon (C) | 72.99 | 69.85 |
| Hydrogen (H) | 4.16 | 3.98 |
| Nitrogen (N) | 3.40 | 3.22 |
Data for compound C₂₅H₁₇NO₅
Computational and Theoretical Investigations of 6 Aminonaphthalene 1,4 Dione
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been extensively utilized to study the structural and electronic properties of aminonaphthoquinones. These computational methods allow for the detailed analysis of molecular geometries, electronic distributions, and reaction pathways.
DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometrical optimization. For derivatives of 6-aminonaphthalene-1,4-dione, DFT methods, such as B3LYP with basis sets like 6-311G(5D, 7F) and 6-31+G(d,p), have been employed to optimize their geometries. nih.govresearchgate.netscielo.br These optimized structures often show good correlation with experimental data obtained from techniques like X-ray crystallography. nih.govresearchgate.net
Studies on related 2-[(R-phenyl)amine]-1,4-naphthalenediones have revealed that these molecules are typically nonplanar. researchgate.netacs.org This nonplanarity can be explained by analyzing the occupied π orbitals. researchgate.netacs.org The degree of conjugation between the nitrogen lone pair and the quinone system is influenced by the electronic effects of substituents on the aniline (B41778) ring. researchgate.net
Electronic structure analysis through DFT provides valuable information about a molecule's reactivity and properties. Natural Bond Orbital (NBO) analysis is used to understand charge delocalization within the molecule. nih.govresearchgate.net Furthermore, calculations of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. For instance, in conjugates of 6-aminocoumarin and naphthoquinone, the LUMO of the naphthoquinone moiety dominates the shape and energy of the conjugate's LUMO, indicating its electron-accepting character. scielo.br
| Compound Type | DFT Method/Basis Set | Key Findings | Reference |
|---|---|---|---|
| 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)naphthalene-1,4-dione | B3LYP/6-311G(5D, 7F) | Geometrical optimization correlates with XRD data; NBO analysis shows charge delocalization. | nih.govresearchgate.net |
| 2-[(R-phenyl)amine]-1,4-naphthalenediones | DFT (unspecified) | Compounds are nonplanar, rationalized by occupied π orbitals. | researchgate.netacs.org |
| 6-Aminocoumarin-naphthoquinone conjugates | B3LYP/6-31+G(d,p) | Naphthoquinone LUMO dominates, indicating electron acceptor character. | scielo.br |
DFT is also a powerful tool for elucidating reaction mechanisms. For instance, the mechanism of [6π] photocyclization reactions to form cis-hexahydrocarbazol-4-ones from related enaminones has been investigated using DFT. acs.org These calculations can map the minimum energy reaction pathway, identifying transition states and intermediates. acs.org In one study, the reaction was proposed to proceed through a conrotatory ring closure followed by a suprafacial nih.govacs.org hydrogen shift. acs.org
Another example involves the t-BuOK mediated oxidative coupling amination of 1,4-naphthoquinone (B94277) with amines. A plausible reaction mechanism has been proposed based on these reactions which occur under mild, metal-free conditions. rsc.org
Quantum Chemical Modeling of Redox Properties
The biological activity of many naphthoquinone derivatives is linked to their redox properties. nih.gov Quantum chemical modeling provides a framework for predicting these properties. A linear correlation has been found between experimentally measured half-wave potentials and calculated gas-phase electron affinities for a series of 2-[(R-phenyl)amine]-1,4-naphthalenediones. researchgate.netacs.org This demonstrates the power of computational methods to predict the redox behavior of these compounds. researchgate.netacs.org
A systematic approach using quantum chemistry has been developed to predict biochemical standard redox potentials (E'm). plos.org This involves calculating the electronic energies of the most abundant chemical species at a specific pH, determining the difference in these energies between the product and substrate of a redox pair, and then adjusting for physiological pH and ionic strength. plos.org This methodology has been applied to a large dataset of metabolic reactions, categorized into groups such as the reduction of a carbonyl to a hydroxycarbon or an amine. plos.org
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are indispensable tools in modern drug discovery, allowing for the prediction of how a small molecule (ligand) might interact with a biological target, typically a protein.
Molecular docking simulations have been widely used to study the interactions of this compound derivatives with various protein targets. These studies help in understanding the binding mode and identifying key amino acid residues involved in the interaction.
For example, derivatives of anilino-1,4-naphthoquinone have been docked into the ATP-binding pocket of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. acs.orgsemanticscholar.org These studies revealed that van der Waals forces play a major role in the accommodation of the ligand within the binding site. semanticscholar.org Similarly, docking studies of 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)naphthalene-1,4-dione were performed on the active site of protein kinase CK2 and estrogen receptors. nih.govresearchgate.net
In another study, the interactions of 2-(4-methoxyanilino)naphthalene-1,4-dione with human serum albumin (HSA) were investigated, identifying the specific binding site. nih.gov Docking simulations have also been employed to understand the interactions of naphthoquinone derivatives with targets like Staphylococcus epidermidis mevalonate (B85504) diphosphate (B83284) decarboxylase and Trypanosoma cruzi trypanothione (B104310) reductase. rsc.orgnih.gov
| Compound/Derivative | Protein Target | Key Interaction Findings | Reference |
|---|---|---|---|
| Anilino-1,4-naphthoquinones | EGFR Tyrosine Kinase | Van der Waals forces are crucial for binding in the ATP-binding pocket. | acs.orgsemanticscholar.org |
| 2-((1,5-dimethyl-3-oxo-2-phenyl...))naphthalene-1,4-dione | Protein Kinase CK2, Estrogen Receptors | Predicted anticancer activity through docking simulations. | nih.govresearchgate.net |
| 2-(4-Methoxyanilino)naphthalene-1,4-dione | Human Serum Albumin (HSA) | Identified binding within Sudlow site I of HSA. | nih.gov |
| 2,3-Disubstituted-1,4-naphthoquinones | Staphylococcus epidermidis mevalonate diphosphate decarboxylase | Predicted binding modes to support antibacterial activity results. | rsc.org |
| Amino Naphthoquinone Derivatives | Trypanosoma cruzi Trypanothione Reductase | Identified interactions within the active site to guide the design of new agents. | nih.gov |
A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score or binding free energy, and the most likely binding pose of a ligand. For a derivative of naphthaquinone, the Glide score, a measure of binding affinity, was calculated to be -9.67 kcal/mol with an estrogen receptor (PDB ID: 2YLY), which was comparable to the breast cancer drug Tamoxifen. nih.govresearchgate.net
Molecular docking simulations can also reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, the binding of a naphthalene-1,4-dione analogue to the Keap1 protein showed hydrogen bonds with key residues like GLY-367, VAL-465, and VAL-606. rsc.org It is important to note that while common docking methods are useful for predicting binding modes, their reliability in accurately comparing the binding affinities of very similar molecules, such as enantiomers, can be limited. mdpi.com
Advanced Electronic Structure Analyses
Advanced computational methods provide deep insights into the electronic characteristics of this compound, elucidating its reactivity, stability, and potential for various applications. These analyses are crucial for understanding the molecule's behavior at a quantum level.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the chemical reactivity of a molecule by focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.comnumberanalytics.com The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a critical parameter for determining molecular stability and reactivity. nih.gov
The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comyoutube.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For derivatives of naphthoquinone, Density Functional Theory (DFT) calculations are commonly employed to determine the energies of these frontier orbitals. researchgate.netphyschemres.org These calculations provide valuable information about the molecule's electronic and electrostatic properties, which helps in understanding its chemical characteristics. physchemres.org
Table 1: Frontier Molecular Orbital (FMO) Properties of a Naphthoquinone Derivative Data derived from theoretical calculations on a related naphthoquinone derivative.
| Parameter | Value (eV) |
| HOMO Energy | Value not available |
| LUMO Energy | Value not available |
| Energy Gap (Egap) | Value not available |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electron density distribution in a molecule, corresponding to the classic Lewis structure of bonds and lone pairs. uni-muenchen.defaccts.de It examines the interactions between filled (donor) and empty (acceptor) orbitals to understand charge delocalization and hyperconjugative interactions, which contribute to molecular stability. icm.edu.pl
The stabilization energy, E(2), associated with the delocalization between a donor NBO (i) and an acceptor NBO (j) is estimated using second-order perturbation theory. uni-muenchen.dewisc.edu Significant E(2) values indicate strong electronic interactions and substantial charge delocalization. wisc.edu For instance, in a related compound, 1-azanaphthalene-8-ol, NBO analysis revealed significant charge delocalization and hyperconjugative interactions that stabilize the molecule. icm.edu.pl
NBO analysis of naphthoquinone derivatives has been used to analyze charge delocalization and its effects on the molecule's properties. nih.gov This analysis can identify key intramolecular interactions, such as those between lone pair orbitals and adjacent anti-bonding orbitals, which are crucial for understanding the molecule's electronic structure. uni-muenchen.de
Table 2: Key NBO Interactions and Stabilization Energies for a Related Compound Illustrative data based on NBO analysis principles.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| Example: LP (O) | Example: σ (C-C) | Value not available |
| Example: π (C=C) | Example: π (C=O) | Value not available |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. skku.edu It helps in predicting the reactive sites for electrophilic and nucleophilic attacks. physchemres.orgekb.eg The MEP map displays different potential values using a color spectrum, where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. skku.eduekb.eg Green and yellow represent areas with intermediate potential. ekb.eg
For molecules containing carbonyl and amino groups, the oxygen atoms of the carbonyls typically show a negative potential (red), while the hydrogen atoms of the amino group exhibit a positive potential (blue). ekb.eg The aromatic rings often show regions of neutral potential (green). ekb.eg MEP analysis of related naphthoquinone derivatives has been used to identify these reactive sites, corroborating findings from other computational methods like molecular docking. nih.govekb.eg
Prediction of Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in advanced technologies like telecommunications and optical data storage. mdpi.com The NLO response of organic molecules is often related to their molecular structure, particularly the presence of donor-acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov
Computational methods, such as DFT, are employed to predict the NLO properties of molecules by calculating parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). icm.edu.pl A high β value is indicative of a significant NLO response. nih.gov For organic chromophores, structural modifications can be made to enhance these properties. nih.gov Theoretical studies on related quinoline-carbazole derivatives have shown that strategic design can lead to materials with substantial NLO responses. nih.gov The investigation of NLO properties in molecules like this compound is crucial for exploring their potential in optoelectronic applications. nih.gov
Table 3: Calculated NLO Properties for a Hypothetical Naphthoquinone Derivative This table is illustrative of the data obtained from NLO property predictions.
| Property | Symbol | Calculated Value (a.u.) |
| Dipole Moment | μ | Value not available |
| Polarizability | α | Value not available |
| First Hyperpolarizability | βtot | Value not available |
Molecular Dynamics (MD) Simulations for Dynamic Molecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and interactions of molecules over time. acs.orgresearchgate.net These simulations can provide insights into how a molecule interacts with its environment, such as a solvent or a biological target like a protein. nih.gov
For naphthoquinone derivatives, MD simulations have been utilized to explore their binding modalities and interactions within the active sites of proteins. acs.orgresearchgate.net By simulating the movement of atoms and molecules, MD can reveal the stability of ligand-protein complexes and the key intermolecular forces, such as van der Waals forces and hydrogen bonds, that govern these interactions. acs.orgnih.gov For example, MD simulations of anilino-1,4-naphthoquinones complexed with the EGFR tyrosine kinase revealed that van der Waals forces were predominant in the binding pocket. acs.org Similarly, MD simulations have been used to study the interaction of 1,4-naphthoquinone derivatives with human serum albumin, indicating stable and spontaneous binding driven by hydrophobic interactions. nih.gov These simulations are essential for understanding the dynamic aspects of molecular recognition and for the rational design of new therapeutic agents. acs.org
Mechanistic Research on 6 Aminonaphthalene 1,4 Dione and Its Derivatives
Redox Chemistry and Electrochemical Behavior
The redox properties of 6-aminonaphthalene-1,4-dione are central to its function. Like other quinones, it participates in electron transfer reactions, which can be modulated by its substituents and surrounding environment.
Quinone-Hydroquinone Interconversion Mechanisms
The core of naphthoquinone chemistry involves the reversible interconversion between the quinone and hydroquinone (B1673460) forms. This process is a fundamental redox reaction where the 1,4-naphthoquinone (B94277) structure is reduced to 1,4-dihydroxynaphthalene (B165239) (hydroquinone) by various reducing agents. jst.go.jp This transformation proceeds through one-electron and one-proton transfer steps, often involving a semiquinone radical anion intermediate. researchgate.net The addition of one electron and one proton converts the quinone to a semiquinone, and a subsequent electron/proton pair addition generates the hydroquinone. researchgate.net
The tautomeric equilibrium in naphthoquinone derivatives, such as the 5,8-dihydroxy derivative naphthazarin, is influenced by the nature of the substituents on the core structure. jst.go.jp This interconversion is a key factor in their biological activity, as the redox cycling can lead to the generation of reactive oxygen species. jst.go.jp The stability and reactivity of the quinone and hydroquinone forms can be controlled and studied through the synthesis of isolable metal complexes containing both units, allowing for direct comparison of their properties. rsc.org
Electron Transfer Pathways and Redox Potentials
The electron-accepting capability of 1,4-naphthoquinones is closely linked to their biological activities. jst.go.jp The redox potential, a measure of this capability, is influenced by the substituents on the quinone ring. Electron-donating groups generally decrease the reduction potential, while electron-withdrawing groups increase it. thieme-connect.de For the parent naphtho-1,4-quinone, the reduction potential is approximately 0.484V. thieme-connect.de
The redox activity of quinone derivatives is crucial for their function in energy storage and biological energy transfer. ug.edu.gh The process of accepting electrons and protons can lead to long-lasting charge separation. ug.edu.gh Studies on various substituted quinones have shown that their one-electron reduction potentials can be systematically tuned and are linearly dependent on parameters like the Hammett substituent parameters. acs.org For instance, 2-substituted-1,4-naphthquinones generally possess the largest one-electron reduction potentials compared to other aromatic quinones. acs.org The introduction of an amino group, as in this compound, modulates these electrochemical properties, which in turn affects its interactions with biomolecules. mdpi.com
Table 1: Redox Potentials of Selected Quinone Derivatives
| Compound/Class | Redox Potential (E°) | Reference Electrode | Solvent | Notes |
| Naphtho-1,4-quinone | 0.484 V | Not Specified | Not Specified | General value. thieme-connect.de |
| Ferrocene (Fc+/Fc) | +0.42 V | SCE | Not Specified | Used as a reference standard. thieme-connect.de |
| p-Quinones (general) | -0.904 to 0.971 V | NHE | CH3CN | Range for 116 studied quinones. acs.org |
| o-Quinones (general) | Generally higher than p-quinones by ~0.132 V | NHE | CH3CN | Comparison for 116 studied quinones. acs.org |
This table is for illustrative purposes and combines data from different studies and conditions. Direct comparison requires standardized experimental setups.
Reactive Oxygen Species (ROS) Generation Mechanisms
A significant consequence of the redox cycling of naphthoquinones is the generation of reactive oxygen species (ROS). jst.go.jpnih.gov This process occurs when quinones are reduced to semiquinones and hydroquinones by one- or two-electron reductions, often catalyzed by enzymes. nih.gov These intermediates can then react with molecular oxygen to produce superoxide (B77818) radicals and other ROS. The cytotoxic activity of many 1,4-naphthoquinones is directly associated with this ROS production, which can lead to oxidative stress, DNA damage, and ultimately cell death. jst.go.jpbrieflands.com For example, the antibacterial activity of certain naphthoquinone derivatives has been shown to be mediated by the oxidative stress caused by increased intracellular ROS levels. mdpi.com
Molecular Interaction Studies
The biological effects of this compound and its derivatives are not solely dependent on their redox chemistry but also on their specific interactions with biological macromolecules.
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. collaborativedrug.com For naphthoquinone derivatives, SAR analyses have revealed several key insights. The position and nature of substituents on the naphthoquinone core are critical for their activity. mdpi.com For example, introducing an amino group can modulate physicochemical properties and biological interactions. mdpi.com
In one study, the incorporation of an imidazole (B134444) ring into certain naphthoquinone analogues was found to enhance both potency and selectivity. rsc.org Another SAR study highlighted that the introduction of a fluoro group at the C3 position resulted in better antibacterial activity against E. coli compared to a fluoro group at the C4 position. mdpi.com Furthermore, research on vitamin K derivatives, which share the 1,4-naphthoquinone core, confirmed that this core is the responsible motif for neuroprotective activity, with amine substitution at the 2-position greatly enhancing this effect. nih.gov These studies demonstrate that systematic chemical modifications can be used to optimize the desired biological effects of naphthoquinone-based compounds. mdpi.com
Table 2: SAR Insights for Naphthalene-1,4-dione Derivatives
| Structural Modification | Effect on Activity/Property | Example Compound/Class | Reference |
| Incorporation of Imidazole Ring | Enhanced potency and selectivity | Imidazole analogues of BH10 | rsc.org |
| Fluoro group at C3 vs. C4 | C3 substitution showed better MIC against E. coli | Fluoro-naphthoquinones | mdpi.com |
| Amine substitution at C2 | Greatly enhanced neuroprotective activity | 2-amino-1,4-naphthoquinone | nih.gov |
| Terminal cyclic amine groups | Generally exhibited higher activity | BH10 analogues | rsc.org |
| Presence of halogen atoms | Crucial for maintaining potency | BH10 analogues | rsc.org |
Interactions with Biological Macromolecules (e.g., DNA, Proteins)
Due to their aromatic structure, naphthoquinones can interact with biological macromolecules like DNA and proteins, potentially altering their functions. mdpi.com The redox properties of these compounds can lead to the inhibition of enzymes, such as topoisomerases, which are essential for DNA replication. jst.go.jpnih.gov
Cyclic voltammetry studies have shown that the redox activity of certain 2-arylpiperidinyl-1,4-naphthoquinone compounds decreases as the concentration of double-stranded DNA (dsDNA) increases, suggesting a direct interaction between the naphthoquinone derivatives and DNA. mdpi.com Molecular docking simulations have also been used to investigate the interactions between naphthoquinone derivatives and protein targets. For example, a potent imidazole-containing analogue was studied for its interaction with the Keap1 protein. rsc.org Furthermore, the binding of naphthoquinone derivatives to transport proteins like human serum albumin (HSA) is crucial for their pharmacokinetics. nih.gov Studies on compounds like 2-(4-methoxyanilino)naphthalene-1,4-dione have elucidated the binding mechanisms, showing static fluorescence quenching upon interaction with HSA. nih.gov These interactions are fundamental to the biological pathways these compounds affect.
Modulation of Cellular Metabolic Pathways (e.g., Warburg Effect, Mitochondrial Redox Defense, Oxygen Consumption Rate)
Derivatives of this compound have been shown to influence key cellular metabolic pathways that are often dysregulated in cancer cells. One such derivative, YZ129, which shares a 1,2-naphthalenone core structure, has been found to suppress glycolysis. nih.gov This is significant as many cancer cells rely on aerobic glycolysis, a phenomenon known as the Warburg effect, for energy production and to generate biosynthetic precursors. By inhibiting this pathway, such compounds can potentially curb tumor growth. The anticancer properties of quinone derivatives are often linked to their ability to induce oxidative stress by generating reactive oxygen species (ROS). scielo.br This is achieved through the reduction of the quinone nucleus by cellular reductases, which can disrupt the mitochondrial redox defense systems. scielo.br
Ligand Binding Mechanisms (e.g., Human Serum Albumin (HSA) binding)
The interaction of therapeutic compounds with plasma proteins like Human Serum Albumin (HSA) is a critical factor influencing their distribution and availability in the body. While specific studies on the direct binding of this compound to HSA are not detailed in the provided search results, the broader class of quinone derivatives is known to interact with various proteins. The binding affinity is influenced by the specific substitutions on the naphthoquinone core. For instance, computational docking studies have been used to predict the interaction between various naphthoquinone derivatives and protein binding pockets, highlighting the importance of electrostatic and van der Waals interactions. scielo.br
Advanced Applications and Future Research Directions
Development as Molecular Probes for Investigating Biological Systems
The unique properties of 6-Aminonaphthalene-1,4-dione and its derivatives make them valuable tools for studying biological interactions. mdpi.com Their inherent fluorescence and electrochemical activity allow them to function as molecular probes, offering insights into cellular processes. These compounds can be used for the non-invasive detection of pathological areas in cells and tissues, which is particularly relevant in the context of conditions like myocardial infarction and neurodegenerative diseases. jst.go.jp The quinone structure's ability to undergo reversible oxidation-reduction reactions is a key feature, enabling the study of electron transport processes within biological systems. mdpi.com
Derivatives of 1,4-naphthoquinone (B94277) are being explored as biochemical tools to visualize and understand complex biological events. jst.go.jp The ability to modify the core structure of this compound allows for the fine-tuning of its properties, leading to the development of probes with specific targets and enhanced detection capabilities. This tailored approach is crucial for unraveling the intricate mechanisms of various diseases and for the development of new diagnostic strategies.
Exploration as Building Blocks in Complex Organic Synthesis
The reactive nature of the 1,4-naphthoquinone scaffold makes this compound a versatile building block in the synthesis of more complex organic molecules. jst.go.jp The presence of the amino group provides a site for further functionalization, enabling the construction of a diverse array of derivatives with unique properties. rsc.org Organic chemists utilize the electrophilic character of the quinone ring and its susceptibility to nucleophilic attack to introduce various substituents, leading to novel compounds with potential therapeutic applications. mdpi.com
The synthesis of new 1,4-naphthoquinone derivatives often involves the reaction of the parent quinone with different amines, a process that can be accelerated using a base. rsc.org This straightforward method allows for the creation of libraries of compounds that can be screened for biological activity. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with amines is a common strategy to introduce nitrogen-containing groups, leading to the formation of anilino-1,4-naphthoquinone derivatives with potential as anticancer agents. mdpi.comacs.org The ability to systematically modify the structure of this compound is a powerful tool in the rational design of new molecules with desired functions. acs.org
Research into Chemo-sensing Abilities (e.g., Selective Metal Ion Detection)
Derivatives of aminonaphthoquinones have demonstrated significant promise as chemosensors for the selective detection of metal ions. researchgate.net The interaction between the aminonaphthoquinone and a metal ion can lead to a discernible change in color or fluorescence, providing a basis for detection. researchgate.net This property is particularly important for monitoring heavy metal ions like mercury (Hg²⁺) and nickel (Ni²⁺), which are highly toxic to human health and the environment. researchgate.net
For example, a synthesized 2-amino-3-bromonaphthalene-1,4-dione (B11864519) has been shown to selectively detect Hg²⁺ and Ni²⁺ ions in a methanol-water solvent mixture. researchgate.net The development of such sensors is driven by the need for simple, rapid, and sensitive methods for detecting environmental pollutants. The design of these chemosensors often relies on the principles of supramolecular chemistry, where the specific binding of the analyte to the sensor molecule triggers a measurable signal. researchgate.net The ongoing research in this area focuses on improving the selectivity and sensitivity of these aminonaphthoquinone-based sensors for a wider range of analytes.
Investigation in Materials Science (e.g., Pseudocapacitive Additives for Energy Storage)
The redox-active nature of quinones and their derivatives has garnered considerable interest in the field of materials science, particularly for energy storage applications. ug.edu.ghresearchgate.net These organic compounds are being investigated as electrode materials for devices such as supercapacitors and batteries due to their cost-effectiveness, environmental friendliness, and high cycle reversibility. ug.edu.ghresearchgate.net
Theoretical Frameworks for Predictive Design of Novel Aminonaphthoquinone Structures
The development of new aminonaphthoquinone-based molecules is increasingly being guided by theoretical and computational methods. bvsalud.org Techniques like Density Functional Theory (DFT) are employed to investigate the electronic structure and predict the properties of novel compounds. researchgate.net These computational approaches allow researchers to screen virtual libraries of molecules and prioritize candidates for synthesis, thereby accelerating the discovery process. oaepublish.com
Molecular modeling studies, including molecular docking, are used to predict how these compounds might interact with biological targets, such as enzymes or receptors. researchgate.net For instance, in the development of new anticancer agents, computational tools can help in the rational design of derivatives with improved potency and selectivity. acs.org By understanding the structure-activity relationships, scientists can make informed decisions about which modifications to the aminonaphthoquinone scaffold are most likely to lead to the desired biological effect. researchgate.net These predictive models are becoming an indispensable part of the modern drug discovery and materials design pipeline. oaepublish.com
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 6-Aminonaphthalene-1,4-dione?
Amination of naphthalene-1,4-dione derivatives typically involves Michael-type 1,4-conjugate addition using amines. For example, 2-aminonaphthalene-1,4-dione is synthesized via oxidative free radical cyclization with aldehydes or ketones in the presence of manganese(III) catalysts . To introduce the amino group at the 6-position, optimized protocols may include nucleophilic substitution or direct amination under controlled pH and temperature. Reaction conditions (e.g., solvent choice, stoichiometry of reagents) must be tailored to minimize side reactions, such as over-amination or oxidation .
Basic: What spectroscopic techniques are critical for characterizing this compound and its derivatives?
1H and 13C NMR are essential for confirming substitution patterns and verifying the amino group's position. For example, in 2-((aryl)amino)naphthalene-1,4-dione derivatives, aromatic proton shifts in the 6–8 ppm range and carbonyl carbon signals near 180 ppm are diagnostic . IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1670 cm⁻¹, N–H bends at ~1600 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns, with exact mass matching calculated values (e.g., [M+H]+ for C10H7NO2: 190.05) .
Advanced: How do structural modifications (e.g., substituent position, electronic effects) influence the biological activity of this compound?
The position of the amino group and electron-withdrawing/donating substituents significantly modulate bioactivity. For instance, 2-aminonaphthalene-1,4-dione derivatives exhibit antitumor activity via quinone-mediated redox cycling, generating reactive oxygen species (ROS). Substitution at the 6-position may alter solubility and membrane permeability, affecting cellular uptake. Computational studies (e.g., DFT calculations ) predict electronic properties (dipole moments, HOMO-LUMO gaps) that correlate with ROS generation efficacy .
Advanced: How can researchers resolve contradictions in reported biological data for this compound derivatives?
Discrepancies in bioactivity (e.g., varying IC50 values across studies) often arise from differences in assay conditions (e.g., cell line specificity, incubation time) or compound purity . To address this:
- Validate purity via HPLC (>95%) and characterize by multinuclear NMR .
- Standardize assays using controls (e.g., doxorubicin for cytotoxicity).
- Perform dose-response curves across multiple replicates to ensure reproducibility .
Advanced: What strategies optimize the synthesis of metal complexes with this compound for catalytic or therapeutic applications?
Metal coordination (e.g., Cu²⁺, Ni²⁺) enhances redox activity and stability. Key steps include:
- Reacting this compound with metal salts (e.g., CuCl2·2H2O) in anhydrous methanol under nitrogen to prevent oxidation.
- Monitoring reaction progress via UV-Vis spectroscopy (shift in λmax indicates complex formation).
- Characterizing complexes using ESI-MS and cyclic voltammetry to assess redox potentials .
Basic: What purification methods are effective for isolating this compound derivatives?
- Silica gel chromatography with gradient elution (hexane/ethyl acetate) separates polar impurities.
- Recrystallization in aqueous ethanol (60% v/v) improves yield and purity for low-solubility compounds .
- TLC (Rf ~0.5 in 7:3 hexane/EtOH) monitors reaction progress and identifies byproducts .
Advanced: How do computational models aid in designing this compound-based inhibitors?
Density Functional Theory (DFT) predicts electronic configurations and binding affinities. For example:
- Hirshfeld surface analysis identifies intermolecular interactions (e.g., H-bonding, π-π stacking) critical for crystal packing and stability.
- Molecular docking simulates ligand-protein interactions, guiding the design of derivatives with higher specificity for targets like topoisomerase II .
Basic: What are the stability considerations for storing this compound derivatives?
- Store in amber vials at –20°C to prevent photodegradation.
- Avoid prolonged exposure to moisture, which can hydrolyze the quinone moiety.
- Use argon/vacuum sealing for long-term storage of hygroscopic derivatives .
Advanced: How can researchers validate the neuroprotective mechanisms of this compound analogs?
- Perform ROS scavenging assays (e.g., DCFH-DA probe) in neuronal cell lines (e.g., SH-SY5Y).
- Evaluate mitochondrial membrane potential via JC-1 staining .
- Confirm downstream effects (e.g., Nrf2 pathway activation) using Western blotting for antioxidant enzymes like SOD and catalase .
Advanced: What role do substituents play in modulating the electrochemical properties of this compound?
Electron-withdrawing groups (e.g., –Cl, –NO2) lower reduction potentials, enhancing redox activity. Cyclic voltammetry in acetonitrile/TBAP reveals reversible quinone-hydroquinone transitions. Substituents at the 6-position increase conjugation, shifting reduction peaks by 50–100 mV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
